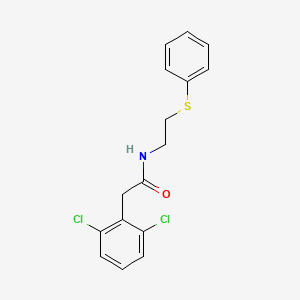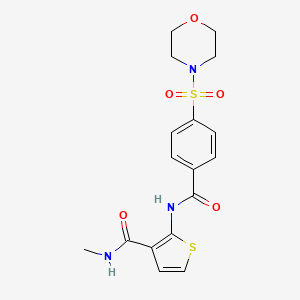
N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide, also known as MWT-1, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. MWT-1 works by inhibiting the activity of the DNA polymerase enzyme, which is essential for DNA replication and repair.
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitors and Antioxidants
N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide and its derivatives have been explored for their potential as cholinesterase inhibitors, particularly targeting butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes. These compounds have shown significant inhibition rates, with specific derivatives outperforming in both BChE and AChE inhibition, indicating their potential in treating diseases like Alzheimer's that are associated with cholinesterase activity. Additionally, certain derivatives exhibited notable antioxidant properties, suggesting a broader therapeutic application in combating oxidative stress-related conditions (Kausar et al., 2021).
Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies have identified compounds with high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, showcasing their potential as effective anti-inflammatory and analgesic agents. The findings indicate these compounds could be further developed into novel therapies for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antifungal Applications
Research has been conducted on this compound derivatives and their cobalt (III) complexes for antifungal applications. These compounds have been synthesized, characterized, and evaluated against major pathogens responsible for plant diseases, showing promising antifungal activity. This suggests potential agricultural applications in managing fungal infections in crops, thus contributing to better crop protection and yield (Weiqun et al., 2005).
Antitumor Activity
The compound and its derivatives have also been investigated for their antitumor activity. Specific derivatives have demonstrated inhibitory effects on cancer cell proliferation, indicating their potential as a basis for developing new anticancer therapies. These findings open up avenues for further research into the compound's mechanism of action and its efficacy against various cancer cell lines (Ji et al., 2018).
Antiviral Potential
Studies have identified derivatives of this compound as potential inhibitors of hepatitis B virus (HBV), demonstrating nanomolar inhibitory activity in vitro. This highlights the compound's potential in developing new treatments for HBV, addressing a significant need for novel antiviral drugs (Ivachtchenko et al., 2019).
Wirkmechanismus
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have shown a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been shown to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Eigenschaften
IUPAC Name |
N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-18-16(22)14-6-11-26-17(14)19-15(21)12-2-4-13(5-3-12)27(23,24)20-7-9-25-10-8-20/h2-6,11H,7-10H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKACWLNHYFRLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


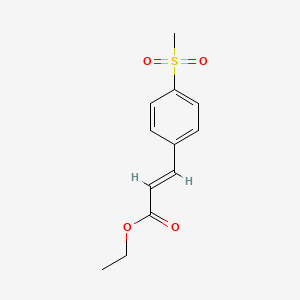
![Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845823.png)
![3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2845824.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2845825.png)

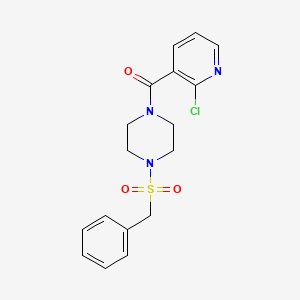

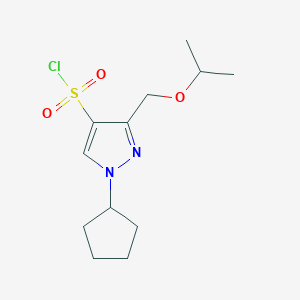

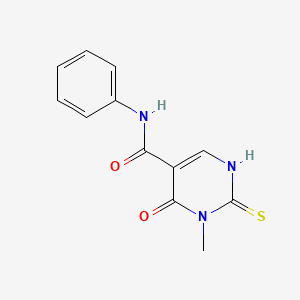
![7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2845834.png)
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2845836.png)
